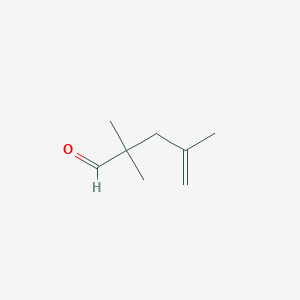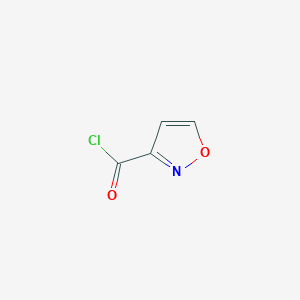![molecular formula C7H10N2 B1311736 5,6,7,8-四氢咪唑并[1,2-a]吡啶 CAS No. 34167-66-3](/img/structure/B1311736.png)
5,6,7,8-四氢咪唑并[1,2-a]吡啶
描述
The 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivative BIM-46174 and its dimeric form BIM-46187 are heterocyclized dipeptides . They belong to the very few cell-permeable compounds known to preferentially silence Gα q proteins .
Synthesis Analysis
The synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves a combinatorial approach towards a library of BIM molecules . The requirements for biological activity include a redox reactive thiol/disulfane substructure, an N-terminal basic amino group, a cyclohexylalanine moiety, and a bicyclic skeleton .Molecular Structure Analysis
The molecular structure of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine has been elucidated using various techniques such as 1H NMR, 13C NMR, infrared and high-resolution mass spectrometry .Chemical Reactions Analysis
The reaction of tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrazides with various benzaldehydes leads to the generation of hydrazone derivatives . The chemical structures of these compounds were confirmed by IR, 1H NMR, MS-FAB+ spectroscopy, and elemental analyses .Physical And Chemical Properties Analysis
The molecular weight of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid, a related compound, is 166.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 166.074227566 g/mol .科学研究应用
合成与药物化学
5,6,7,8-四氢咪唑并[1,2-a]吡啶及其衍生物在药物化学领域已得到广泛研究。例如,Dinsmore 等人(2000 年)通过分子内环化合成了 8-氨基-5,6,7,8-四氢咪唑并[1,5-a]吡啶环系,这导致构象受限的法尼基转移酶抑制剂类似物,其体内代谢稳定性得到改善 (Dinsmore 等人,2000 年)。同样,Bäuerlein 等人(2009 年)开发了一种通过串联氢甲酰化-环化序列进行双环咪唑衍生物的新型一锅催化合成 (Bäuerlein 等人,2009 年)。
对映选择性合成
Schlepphorst 等人(2018 年)使用钌/N-杂环卡宾催化剂实现了四氢咪唑并[1,2-a]吡啶的对映选择性合成。此过程允许创建通常存在于生物活性分子中的 5,6,7,8-四氢咪唑并[1,2-a]吡啶,无需保护或活化基团 (Schlepphorst 等人,2018 年)。
杀虫剂应用
在农业领域,四氢咪唑并[1,2-a]吡啶衍生物表现出显着的杀虫剂特性。张等人(2010 年)通过无催化剂的 aza-Diels-Alder 反应合成了一系列这些衍生物,对豌豆蚜虫表现出很强的杀虫活性 (张等人,2010 年)。刘等人(2016 年)还开发了对褐飞虱和豇豆蚜虫具有良好杀虫活性的新型衍生物 (刘等人,2016 年)。
光物理和抗真菌应用
Marchesi 等人(2019 年)合成了一系列四氢(咪唑并[1,5-a]吡啶-3-基)苯酚,展示了它们作为具有显着荧光和光物理性质的大斯托克斯位移有机染料的潜力 (Marchesi 等人,2019 年)。在抗真菌研究中,Ozdemir 等人(2010 年)评估了四氢咪唑并[1,2-a]吡啶衍生物的抗念珠菌活性及细胞毒性,发现对各种念珠菌属具有很强的抑制活性 (Ozdemir 等人,2010 年)。
治疗潜力
咪唑并[1,2-a]吡啶是一种相关化合物,以其在药物化学中的广泛应用而闻名,包括抗癌、抗菌、抗病毒和其他治疗领域。Deep 等人(2016 年)讨论了咪唑并[1,2-a]吡啶支架在新型治疗剂开发中的潜力 (Deep 等人,2016 年)。
作用机制
Target of Action
The primary targets of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine are Gαq proteins and fibrinogen receptors . Gαq proteins are a type of G protein involved in intracellular signaling, while fibrinogen receptors play a crucial role in blood clotting.
Mode of Action
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been found to preferentially silence Gαq proteins . This means it inhibits the activity of these proteins, thereby affecting the signaling pathways they are involved in. Additionally, the compound suppresses the bonding of fibrinogen with its respective receptor , which can influence blood clotting processes.
Biochemical Pathways
Given its targets, it likely impacts pathways related tointracellular signaling (via Gαq proteins) and blood clotting (via fibrinogen receptors) .
Result of Action
The action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine leads to a variety of molecular and cellular effects. For instance, its inhibition of Gαq proteins can disrupt normal cell signaling . Its suppression of fibrinogen receptor bonding can affect blood clotting . Moreover, it has been found to have antibacterial activity , with certain derivatives showing excellent activity against E. coli and S. aureus .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth . For instance, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine derivatives have demonstrated significant antibacterial activity against Gram-negative bacteria such as Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus . The nature of these interactions often involves the binding of the compound to the active sites of bacterial enzymes, thereby inhibiting their function and preventing bacterial proliferation.
Cellular Effects
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For instance, the antibacterial activity of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is attributed to its ability to inhibit bacterial enzymes, thereby disrupting bacterial cell wall synthesis and leading to cell death .
Temporal Effects in Laboratory Settings
The temporal effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine can maintain its biological activity over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively reduce inflammation and bacterial infections without causing significant adverse effects . At high doses, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted from the body . The metabolic pathways of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine involve oxidation, reduction, and conjugation reactions, which are catalyzed by liver enzymes such as cytochrome P450 .
Transport and Distribution
The transport and distribution of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is critical for its activity and function. This compound is known to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine to specific subcellular locations is facilitated by targeting signals and post-translational modifications that direct its transport to these compartments . The localization of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine within these compartments allows it to interact with specific biomolecules, thereby exerting its biological effects.
属性
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-5-9-6-4-8-7(9)3-1/h4,6H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRGXYWEHFENBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=CN=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433668 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34167-66-3 | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34167-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)








